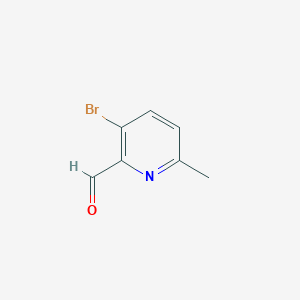
2,4-dibromo-1-(difluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-1-(difluoromethyl)benzene, commonly known as 2,4-DBF, is a halogenated aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile intermediate used in the synthesis of a variety of compounds and is also known to have a range of biological and physiological effects.
科学的研究の応用
2,4-DBF is a valuable intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyrazoles. It has also been used in the synthesis of a variety of polymers and other materials.
作用機序
2,4-DBF is a halogenated aromatic compound, and it is known to undergo a range of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and Friedel-Crafts reactions. It can also be used as a catalyst in the synthesis of a range of compounds.
Biochemical and Physiological Effects
2,4-DBF is known to have a range of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, and it has also been found to have anti-inflammatory and analgesic effects. It has been found to have an inhibitory effect on the growth of certain cancer cells, and it has also been found to have an inhibitory effect on the growth of certain viruses.
実験室実験の利点と制限
2,4-DBF is a versatile compound, and it has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a relatively mild reagent, and it is generally well tolerated in laboratory experiments. However, it should be handled with caution, as it is a halogenated aromatic compound and can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for 2,4-DBF. These include further research into its biological and physiological effects, as well as further research into its use as a catalyst in the synthesis of a range of compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its use in the synthesis of pharmaceuticals, agrochemicals, and dyes could also be beneficial.
合成法
2,4-DBF is synthesized by the reaction of 2,4-dibromobenzene and difluoromethylmagnesium bromide. The reaction is carried out in a solvent such as toluene or dichloromethane, and the reaction is typically carried out at room temperature. The reaction is generally considered to be a mild one, and it yields the desired product in excellent yields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dibromo-1-(difluoromethyl)benzene involves the bromination of 1-(difluoromethyl)benzene followed by further bromination at the para position.", "Starting Materials": [ "1-(difluoromethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1-(difluoromethyl)benzene using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-1-(difluoromethyl)benzene.", "Step 2: Bromination of 2-bromo-1-(difluoromethyl)benzene using bromine in sulfuric acid and water to obtain 2,4-dibromo-1-(difluoromethyl)benzene." ] } | |
CAS番号 |
1214352-24-5 |
分子式 |
C7H4Br2F2 |
分子量 |
285.9 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




